molecular formula C6H13ClN2O2 B2803339 Azetidin-3-yl dimethylcarbamate hydrochloride CAS No. 935668-34-1

Azetidin-3-yl dimethylcarbamate hydrochloride

Cat. No.: B2803339
CAS No.: 935668-34-1
M. Wt: 180.63
InChI Key: WFCMETWSDQNCFX-UHFFFAOYSA-N
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Description

Azetidin-3-yl dimethylcarbamate hydrochloride is a chemical compound with the molecular formula C6H12N2O2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of azetidin-3-yl dimethylcarbamate.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Azetidin-3-yl dimethylcarbamate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of azetidin-3-yl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the carbamate group.

    Azetidin-2-one: A related compound with a carbonyl group at the second position.

    Dimethylcarbamate: A simpler carbamate compound without the azetidine ring.

Uniqueness

Azetidin-3-yl dimethylcarbamate hydrochloride is unique due to the presence of both the azetidine ring and the dimethylcarbamate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

azetidin-3-yl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCMETWSDQNCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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